molecular formula C22H16O2 B2560844 2,4-Diphenyl-4H-chromene-3-carbaldehyde CAS No. 123394-22-9

2,4-Diphenyl-4H-chromene-3-carbaldehyde

Cat. No. B2560844
CAS RN: 123394-22-9
M. Wt: 312.368
InChI Key: OBQFMXJVCSSDCG-UHFFFAOYSA-N
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Description

2,4-Diphenyl-4H-chromene-3-carbaldehyde is a chemical compound with the linear formula C22H16O2 . It has a molecular weight of 312.372 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound and its analogs has been achieved through several routes . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C22H16O2 . It has a molecular weight of 312.372 .

Scientific Research Applications

Synthesis and Biological Activities

  • 2,4-Diphenyl-4H-chromene-3-carbaldehyde derivatives have been explored for their biological activities. For instance, 4H-thieno[3,2-c]chromene derivatives have been synthesized, with modifications at the formyl group leading to various compounds, such as nitriles and amides. Some of these derivatives, like 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde, have shown high antiulcer activity (Bogza et al., 2015).

Transformations and Synthesis Techniques

  • Research has also focused on the transformation of 4-oxo-4H-chromene-3-carbaldehyde under various conditions. For example, in the presence of pentacarbonyliron and HMPA, 4-oxo-4H-chromene-3-carbaldehyde undergoes interesting transformations, with structural determinations made through spectral methods and X-ray analysis (Ambartsumyan et al., 2012).

Application in Multicomponent Reactions

  • In the realm of organic synthesis, this compound is utilized in multicomponent reactions. For instance, a one-pot synthesis involving this compound has been developed for creating complex molecules like 3,3′-methylenebis(2-arylamino-4H-chromen-4-one), showcasing the compound's versatility in organic synthesis (Maiti et al., 2009).

Photophysical Properties and Applications

  • The photophysical properties of this compound derivatives have been a topic of interest, with studies examining the fluorescence quantum yields of these compounds. This research has implications for their use in applications such as invisible ink dyes (Bogza et al., 2018).

Novel Synthesis Pathways

  • Novel synthesis pathways involving this compound have been explored. For example, the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones through a multicomponent reaction involving this compound highlights its role in the creation of biologically significant structures (Lai & Che, 2020).

Antitumor Activity

  • Compounds derived from this compound have been evaluated for their antitumor activities. Some derivatives, such as those bearing the benzothiazole moiety, have shown significant activity against cancer cell lines, comparable to standard drugs like doxorubicin (El-Helw et al., 2019).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2,4-diphenyl-4H-chromene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O2/c23-15-19-21(16-9-3-1-4-10-16)18-13-7-8-14-20(18)24-22(19)17-11-5-2-6-12-17/h1-15,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQFMXJVCSSDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123394-22-9
Record name 2,4-DIPHENYL-4H-CHROMENE-3-CARBALDEHYDE
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